molecular formula C17H24F2N4O B12268466 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine

Cat. No.: B12268466
M. Wt: 338.4 g/mol
InChI Key: YOENLRJRFUXEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine-1-carbonyl chloride with a suitable pyrazine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or dimethylformamide are often used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine apart is its unique combination of the piperidine and pyrazine moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H24F2N4O

Molecular Weight

338.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(3,6-dimethylpyrazin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H24F2N4O/c1-12-11-20-13(2)15(21-12)22-7-3-14(4-8-22)16(24)23-9-5-17(18,19)6-10-23/h11,14H,3-10H2,1-2H3

InChI Key

YOENLRJRFUXEON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.